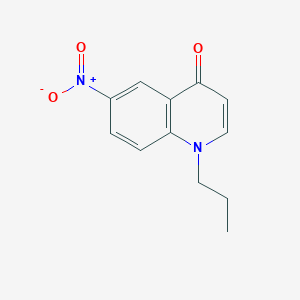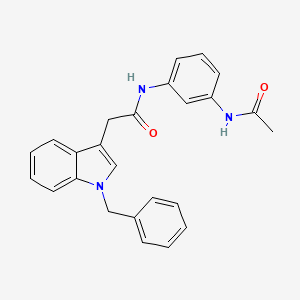
1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid is an organic compound with the molecular formula C6H10N2O3S. It is a derivative of pyrazole, characterized by the presence of three methyl groups and a sulfonic acid group attached to the pyrazole ring.
作用機序
Target of Action
Related compounds have been shown to interact with various enzymes and receptors, which could potentially be the targets of this compound .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid . .
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 1,3,5-trimethylpyrazole using sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the pyrazole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help achieve high purity and consistent quality of the final product .
化学反応の分析
Types of Reactions
1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the sulfonic acid group to other functional groups.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce halogenated pyrazole compounds .
科学的研究の応用
1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.
類似化合物との比較
Similar Compounds
1,3,5-Trimethylpyrazole: Lacks the sulfonic acid group, making it less polar and less reactive in certain chemical reactions.
1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a sulfonic acid group, leading to different chemical properties and reactivity.
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid: Features a boronic acid group, which is useful in cross-coupling reactions.
Uniqueness
1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties such as increased acidity and solubility in water. This makes it particularly useful in applications requiring strong acidic conditions or high solubility .
特性
IUPAC Name |
1,3,5-trimethylpyrazole-4-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3S/c1-4-6(12(9,10)11)5(2)8(3)7-4/h1-3H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZFWLBZGQWMEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2490411.png)
![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2490413.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2490415.png)

![methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B2490417.png)
![2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2490420.png)
![N-(4-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2490421.png)



![N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2490429.png)
